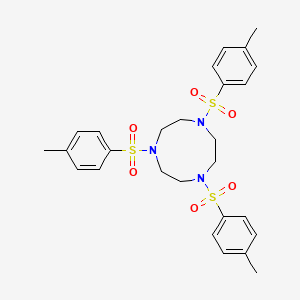
1,4,7-Tritosyl-1,4,7-triazonane
Cat. No. B1296707
M. Wt: 591.8 g/mol
InChI Key: BLZOXONTWBENEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08945514B2
Procedure details


1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (17.56 g, 29.7 mmol) and phenol (21 g, 223.0 mmol) are dissolved in 240 ml of a solution of HBr (33%) in glacial acetic acid. The solution is heated at 90° C. for 30 h. A solid appears after 3 h. After returning to ambient temperature, the mixture is filtered and the solid is washed with diethyl ether (2×80 ml). The hydrobromide salt is dissolved in a 1M sodium hydroxide solution until the pH is of the order of 12 units. The aqueous solution is extracted with chloroform (8×50 ml). The combined organic phases are dried over Na2SO4 and the solvent is evaporated under vacuum. Finally, a white solid is obtained (7.36 g, yield 88%).
Quantity
17.56 g
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
240 mL
Type
solvent
Reaction Step One



Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:39])[CH:6]=[CH:5][C:4]([S:7]([N:10]2[CH2:18][CH2:17][N:16](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:15][CH2:14][N:13](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:12][CH2:11]2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.C1(O)C=CC=CC=1>Br.C(O)(=O)C>[C:1]1([CH3:39])[CH:2]=[CH:3][C:4]([S:7]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15][NH:16][CH2:17][CH2:18]2)(=[O:8])=[O:9])=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)C
|
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After returning to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid is washed with diethyl ether (2×80 ml)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The hydrobromide salt is dissolved in a 1M sodium hydroxide solution until the pH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution is extracted with chloroform (8×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Finally, a white solid is obtained (7.36 g, yield 88%)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CCNCCNCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
